![molecular formula C21H13ClF2N4OS2 B2508319 1-((2-氯-6-氟苄基)硫代)-4-(4-氟苄基)噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮 CAS No. 1189425-02-2](/img/no-structure.png)

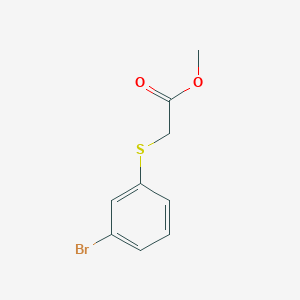

1-((2-氯-6-氟苄基)硫代)-4-(4-氟苄基)噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the triazolopyrimidine family, which is known for its potential in various biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the reaction of different starting materials, such as thioxopyrimidinones or hydrazinopyrimidinones, with various reagents to construct the triazolopyrimidine core. For example, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another method includes reacting 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides to yield 1,2,4-triazolo[4,3-a]pyrimidines . These methods highlight the versatility in synthesizing triazolopyrimidine derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The presence of halogen atoms, such as chlorine and fluorine, as well as thioether and benzyl groups in the compound, suggests that it may exhibit unique electronic and steric properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo a variety of chemical reactions, including substitution reactions with different reagents such as benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride . These reactions can be used to further modify the compound and introduce additional functional groups, potentially altering its biological activity and physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed in the provided papers, related compounds in the triazolopyrimidine family generally exhibit properties that make them suitable for biological applications. For instance, the use of water as a solvent in the synthesis of related derivatives suggests that these compounds may have favorable solubility profiles for biological studies . Additionally, the ability of triazolopyrimidine derivatives to self-assemble into supramolecular structures, as seen with TPTH, indicates that they may have interesting optical properties, which could be explored for the compound .

科学研究应用

合成与结构分析

噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮的各种衍生物和类似物已被合成,展示了该化合物在不同化学环境中的多功能性和潜力。例如,Biagi 等人(2002 年)探索了通过亲核取代和分子内环化过程创建新的 1,2,3-三唑并[4,5-e]1,2,4-三唑并[4,3-c]嘧啶衍生物,表明了开发具有潜在独特性质的新型三环化合物的途径 (Biagi et al., 2002)。类似地,Davoodnia 等人(2008 年)研究了吡啶并[3',2':4,5]噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮的合成,突出了化学策略和噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶衍生物在构建复杂且功能性的杂环化合物中的潜力 (Davoodnia et al., 2008)。

抗菌和抗微生物活性

噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物已显示出有希望的抗菌和抗微生物活性。Hossain 和 Bhuiyan(2009 年)的一项研究合成了几种新的噻吩和呋喃嘧啶衍生物并分析了它们的抗菌活性,提供了对这些化合物潜在治疗应用的见解 (Hossain & Bhuiyan, 2009)。Prasad 等人(2007 年)还合成了一系列新型三唑噻吩嘧啶并评价了它们的抗菌活性,显示出与标准治疗相媲美的有希望的结果 (Prasad et al., 2007)。

化学性质和功能化

该化合物及其衍生物表现出一系列化学行为和进一步功能化的潜力。Gomha(2009 年)报道了一种特定衍生物的简便一锅合成,表明了为各种应用操作化学结构的简便性 (Gomha, 2009)。此外,Shawali 等人(2006 年)关于合成功能化衍生物的工作指出了该化合物在创建多样化和靶向分子结构方面的适应性和潜力 (Shawali et al., 2006)。

属性

CAS 编号 |

1189425-02-2 |

|---|---|

产品名称 |

1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |

分子式 |

C21H13ClF2N4OS2 |

分子量 |

474.93 |

IUPAC 名称 |

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C21H13ClF2N4OS2/c22-15-2-1-3-16(24)14(15)11-31-21-26-25-20-27(10-12-4-6-13(23)7-5-12)19(29)18-17(28(20)21)8-9-30-18/h1-9H,10-11H2 |

InChI 键 |

XYPABFQMSYQWJE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)